molecular formula C9H14ClFN2O2S B1528256 N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride CAS No. 1803605-57-3

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1528256
CAS No.: 1803605-57-3
M. Wt: 268.74 g/mol
InChI Key: GDXFZHADMPVUBQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity, and a fluorine atom, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and N-methyl-2-aminoethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of N-methyl-2-aminoethanol in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as sulfoxides or sulfones.

    Reduction Products: Reduced forms, such as amines or alcohols.

Scientific Research Applications

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-bromo-N-methylbenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-iodo-N-methylbenzene-1-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity compared to its chloro, bromo, and iodo counterparts. The fluorine atom can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.

Properties

IUPAC Name

N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S.ClH/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFZHADMPVUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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